molecular formula C22H18O5 B2910949 3-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid CAS No. 777857-49-5

3-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid

Cat. No.: B2910949
CAS No.: 777857-49-5
M. Wt: 362.381
InChI Key: WKCPIBFTVGPWMQ-UHFFFAOYSA-N
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Description

3-(5,9-Dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a furochromen backbone, which is a fused ring system combining furan and chromen structures, and is further substituted with phenyl, methyl, and propanoic acid groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furochromen core, followed by the introduction of the phenyl and methyl groups through Friedel-Crafts alkylation. The final step involves the addition of the propanoic acid group via esterification and subsequent hydrolysis.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5,9-Dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are often used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

3-(5,9-Dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 3-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(5,9-Dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid: Similar structure but with an acetic acid group instead of propanoic acid.

    3-(5,9-Dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)butanoic acid: Similar structure but with a butanoic acid group.

Uniqueness

The uniqueness of 3-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(5,9-dimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O5/c1-12-15(8-9-19(23)24)22(25)27-21-13(2)20-17(10-16(12)21)18(11-26-20)14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCPIBFTVGPWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=CC=C4)C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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